molecular formula C23H24ClN3O3 B2959874 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1396872-30-2

3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2959874
CAS No.: 1396872-30-2
M. Wt: 425.91
InChI Key: NNBDUHBABWJSEO-UHFFFAOYSA-N
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Description

3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound of interest due to its versatile applications in various scientific fields. This compound belongs to the quinazolinone class, known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:

  • Starting with the formation of 4-chlorobenzyl alcohol.

  • Conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride using thionyl chloride.

  • Reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

  • Coupling this intermediate with 2-(2-oxoethyl)quinazolin-4(3H)-one under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to improve yield and purity. Continuous flow synthesis and process intensification methods can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites.

  • Oxidation: : Oxidation can occur at the 4-chlorobenzyl group, leading to potential derivatives.

  • Reduction: : Reduction of the quinazolinone moiety is also a possibility under specific conditions.

Common Reagents and Conditions

  • Substitution: : Common reagents include nucleophiles such as amines and thiols.

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

The major products of these reactions depend on the reagents and conditions used, typically resulting in various substituted derivatives or reduced forms of the original compound.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Intermediate for the synthesis of complex molecules.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for binding affinities to specific proteins.

Medicine

  • Explored as a potential therapeutic agent for various diseases.

  • Under research for its anti-cancer and anti-inflammatory properties.

Industry

  • Utilized in the development of novel materials.

Mechanism of Action

The mechanism by which 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves:

  • Molecular Targets: : It may interact with specific proteins or enzymes in biological systems.

  • Pathways Involved: : It could modulate signaling pathways or metabolic processes, depending on its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

  • 3-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Unique Aspects

  • Substituent Effects: : The presence of the 4-chlorobenzyl group imparts unique reactivity and binding properties compared to its analogs.

  • Biological Activity: : May show different potency or selectivity in biological assays due to subtle differences in structure.

Properties

IUPAC Name

3-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-19-7-5-17(6-8-19)14-30-15-18-9-11-26(12-10-18)22(28)13-27-16-25-21-4-2-1-3-20(21)23(27)29/h1-8,16,18H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBDUHBABWJSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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